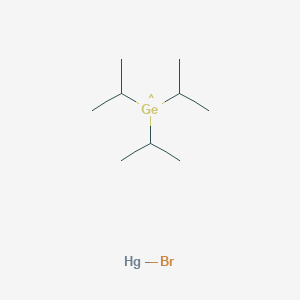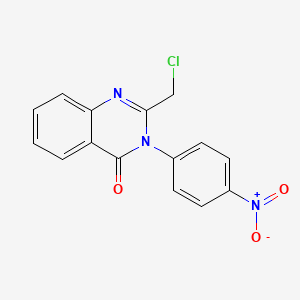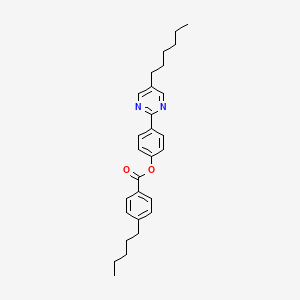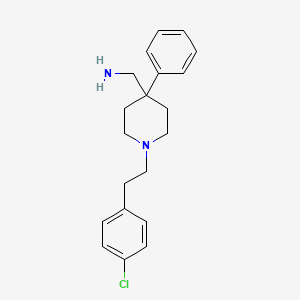
4,4-Dimethyl-2,6-diphenyl-1,2lambda~5~,6lambda~5~-oxadiphosphinane-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-2,6-diphenyl-1,2lambda~5~,6lambda~5~-oxadiphosphinane-2,6-dione is a complex organophosphorus compound It is characterized by its unique structure, which includes two phenyl groups and two methyl groups attached to a phosphorus-oxygen ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2,6-diphenyl-1,2lambda~5~,6lambda~5~-oxadiphosphinane-2,6-dione typically involves the reaction of diphenylphosphinic chloride with dimethylamine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-2,6-diphenyl-1,2lambda~5~,6lambda~5~-oxadiphosphinane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The phenyl groups can be substituted with other aromatic or aliphatic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
4,4-Dimethyl-2,6-diphenyl-1,2lambda~5~,6lambda~5~-oxadiphosphinane-2,6-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-2,6-diphenyl-1,2lambda~5~,6lambda~5~-oxadiphosphinane-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyl-2,2-dipyridyl: This compound is similar in structure but contains pyridyl groups instead of phenyl groups.
4-(4-Dimethylamino-phenyl)-2,6-diphenyl-pyranylium, perchlorate: This compound has a pyranylium core with dimethylamino and phenyl substituents.
Uniqueness
4,4-Dimethyl-2,6-diphenyl-1,2lambda~5~,6lambda~5~-oxadiphosphinane-2,6-dione is unique due to its phosphorus-oxygen ring system and the presence of both phenyl and methyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
93454-13-8 |
|---|---|
Formule moléculaire |
C17H20O3P2 |
Poids moléculaire |
334.29 g/mol |
Nom IUPAC |
4,4-dimethyl-2,6-diphenyl-1,2λ5,6λ5-oxadiphosphinane 2,6-dioxide |
InChI |
InChI=1S/C17H20O3P2/c1-17(2)13-21(18,15-9-5-3-6-10-15)20-22(19,14-17)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Clé InChI |
GRHMWCCQUZNHEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CP(=O)(OP(=O)(C1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile](/img/structure/B14342416.png)
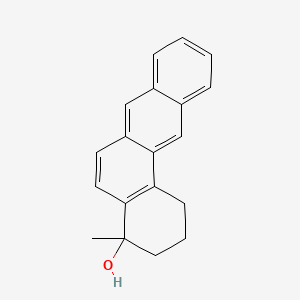
![[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane](/img/structure/B14342422.png)


![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene](/img/structure/B14342440.png)
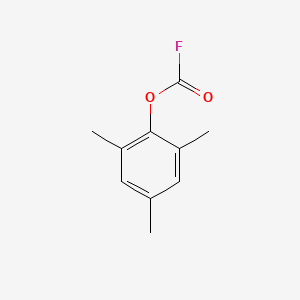
![N-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzamide](/img/structure/B14342448.png)

![4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid](/img/structure/B14342464.png)
